molecular formula C15H13ClN2O3 B2393645 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid CAS No. 1465321-77-0

4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid

Cat. No.: B2393645
CAS No.: 1465321-77-0
M. Wt: 304.73
InChI Key: UQGFNKJDMQRYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a chloropyridine derivative through an aminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-chloropyridine-4-carboxylic acid, which is then converted into its acyl chloride derivative. This intermediate is reacted with 2-aminoethylbenzoic acid under controlled conditions to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and carboxylates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with target molecules contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-4-carboxylic acid: A precursor in the synthesis of the target compound.

    4-Amino-2-chloropyridine: Shares a similar pyridine ring structure but with different functional groups.

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.

Uniqueness

4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-[2-[(2-chloropyridine-4-carbonyl)amino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-13-9-12(6-8-17-13)14(19)18-7-5-10-1-3-11(4-2-10)15(20)21/h1-4,6,8-9H,5,7H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGFNKJDMQRYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=NC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.